Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate
Description
Properties
Molecular Formula |
C16H13BrClFO3 |
|---|---|
Molecular Weight |
387.63 g/mol |
IUPAC Name |
ethyl 3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C16H13BrClFO3/c1-2-21-16(20)10-4-6-15(13(17)7-10)22-9-11-3-5-12(19)8-14(11)18/h3-8H,2,9H2,1H3 |
InChI Key |
XSSZOBQKXRSJTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromo-4-fluorobenzaldehyde Intermediate
A crucial intermediate in the synthesis is 3-bromo-4-fluorobenzaldehyde, which can be prepared by selective bromination of 4-fluorobenzaldehyde under mild conditions to avoid over-bromination or toxic reagents.
Method Highlights (from CN109912396B patent):
- Dissolve 4-fluorobenzaldehyde in dichloromethane (140-180 mL per 1 mol).
- Prepare an aqueous solution of sodium bromide (1-1.03 mol) and 35% hydrochloric acid (90-110 mL).
- Mix the organic and aqueous phases at 20-25 °C with ultrasonic irradiation.
- Slowly add sodium hypochlorite solution (8-10% concentration, 1.01-1.04 mol) dropwise over 1 hour.
- Continue ultrasonic treatment and stirring, then allow phase separation.
- Wash the organic phase to neutrality, dry, and remove solvent.
- Purify the crude product by bulk melting crystallization at 31 °C.
This method avoids highly toxic bromine and chlorine gas, using safer reagents and ultrasonic assistance to improve reaction efficiency and selectivity.
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| 1 | 4-fluorobenzaldehyde in dichloromethane | Starting material solution |
| 2 | Sodium bromide + 35% HCl aqueous | Bromide source and acidic medium |
| 3 | Sodium hypochlorite (8-10%) dropwise | Oxidant to generate bromine in situ |
| 4 | Ultrasonic irradiation, stirring, 20-25 °C | Enhances reaction rate and selectivity |
| 5 | Phase separation, washing, drying | Isolation of crude product |
| 6 | Bulk melting crystallization at 31 °C | Purification |
Formation of the 2-Chloro-4-fluorobenzyl Ether Linkage
The ether linkage between the benzoate ring and the 2-chloro-4-fluorobenzyl group is typically formed via nucleophilic substitution:
- The phenolic hydroxyl group on the 4-position of the benzoate ring (or its precursor) is deprotonated using a base such as potassium carbonate or sodium hydroxide.
- The resulting phenolate ion undergoes nucleophilic substitution with 2-chloro-4-fluorobenzyl bromide or chloride under reflux conditions in an appropriate solvent (e.g., acetone, DMF).
- Phase transfer catalysts (e.g., tetrabutylammonium bromide) may be employed to enhance reaction rates and yields.
This step requires careful control to avoid side reactions such as elimination or multiple substitutions.
Esterification to Form Ethyl Benzoate
The benzoic acid derivative is esterified to the ethyl ester using standard esterification methods:
- Reaction of 3-bromo-4-(2-chloro-4-fluorobenzyl)oxybenzoic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) under reflux.
- Alternatively, use of ethyl chloroformate with acid acceptors (e.g., triethylamine) in anhydrous solvents to form the ester under milder conditions.
- Purification by recrystallization or chromatography.
Detailed Reaction Conditions and Catalysts
| Synthetic Step | Reagents | Conditions | Catalysts/Additives | Notes |
|---|---|---|---|---|
| Bromination of 4-fluorobenzaldehyde | NaBr, HCl, NaOCl | 20-25 °C, ultrasonic irradiation | None specifically | Avoids toxic bromine gas |
| Ether formation | 2-chloro-4-fluorobenzyl bromide, K2CO3 | Reflux in acetone or DMF | Phase transfer catalysts (e.g., TEBA, Aliquat 336) | Enhances nucleophilic substitution |
| Esterification | Ethanol, acid catalyst or ethyl chloroformate | Reflux or 0-30 °C | Acid acceptors (e.g., triethylamine) | Mild conditions preferred for selectivity |
Purification and Yield Optimization
- Crude products from each step are purified by recrystallization (e.g., bulk melting crystallization at controlled temperatures) or chromatographic techniques.
- Phase separation and washing steps are critical to remove inorganic salts and residual reagents.
- Use of ultrasonic irradiation and phase transfer catalysts improves reaction rates and product purity.
- Control of temperature and reagent stoichiometry minimizes side reactions and maximizes yield.
Summary Table of Preparation Methods
| Step | Intermediate/Product | Key Reagents | Conditions | Purification | Yield/Notes |
|---|---|---|---|---|---|
| 1 | 3-bromo-4-fluorobenzaldehyde | 4-fluorobenzaldehyde, NaBr, HCl, NaOCl | 20-25 °C, ultrasonic | Bulk melting crystallization | High purity, avoids toxic bromine |
| 2 | 3-bromo-4-(2-chloro-4-fluorobenzyl)oxybenzaldehyde | 2-chloro-4-fluorobenzyl bromide, K2CO3 | Reflux, PTC | Recrystallization or chromatography | Efficient nucleophilic substitution |
| 3 | Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate | Ethanol, acid catalyst or ethyl chloroformate | Reflux or mild temp | Recrystallization | Esterification with good yield |
Research Findings and Practical Considerations
- The use of ultrasonic irradiation in bromination enhances selectivity and reduces hazardous reagent use, representing a safer industrial approach.
- Phase transfer catalysts and mild bases improve ether formation efficiency, reducing reaction times and by-products.
- Esterification via ethyl chloroformate and acid acceptors offers a milder alternative to classical acid-catalyzed esterification, preserving sensitive functional groups.
- The presence of multiple halogens requires careful monitoring to prevent dehalogenation or unwanted side reactions.
- Purification steps are crucial to obtain high-purity final product suitable for medicinal chemistry applications.
This comprehensive synthesis strategy for this compound integrates modern, safer bromination methods, efficient nucleophilic substitution for ether formation, and controlled esterification, supported by purification techniques to ensure product quality and yield.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Studies
Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate has been investigated for its interactions with biological targets, which may include enzymes and receptors. Studies focus on its binding affinity and reactivity, providing insights into its pharmacological profile. For instance, its bromine and chlorine substituents may enhance its activity against specific biological pathways, making it a candidate for drug development aimed at treating diseases such as cancer or infections caused by resistant bacteria.
Case Study: Anticancer Activity
Research has shown that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. A study demonstrated that derivatives of this compound could effectively target cancer cells while sparing normal cells, highlighting the importance of structural modifications in enhancing selectivity and efficacy .
Organic Synthesis
Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic chemistry. It can be employed in reactions such as nucleophilic substitutions and cross-coupling reactions to produce novel compounds with potential therapeutic applications .
Synthetic Pathways
The synthesis of this compound typically involves multiple steps, including the introduction of the bromo and chloro groups onto the benzoate structure. The synthetic routes are optimized to maximize yield and purity, which are critical for subsequent applications in research and industry.
Cosmetic Formulations
Cosmetic Applications
Due to its structural characteristics, this compound is being explored for use in cosmetic formulations. Its potential as a skin-conditioning agent or preservative can enhance product stability and efficacy. Research indicates that compounds with similar functionalities can improve skin hydration and texture, making them desirable in cosmetic science .
Environmental Chemistry
Environmental Impact Studies
The environmental fate of this compound is also a subject of investigation. Understanding how such compounds behave in ecological systems is crucial for assessing their environmental impact, particularly regarding their persistence and toxicity to aquatic life .
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms (bromine, chlorine, and fluorine) can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Observations :
- Substituent Complexity : The target compound’s 4-position substituent (2-chloro-4-fluorobenzyloxy) introduces steric bulk and electronic effects distinct from simpler groups (e.g., ethyl, hydroxy, or isopropoxy). This likely reduces solubility in polar solvents compared to analogues like ethyl 3-bromo-4-hydroxybenzoate .
- Halogenation: The presence of bromine (electron-withdrawing) and chlorine/fluorine (also electron-withdrawing) may enhance stability against nucleophilic substitution compared to non-halogenated analogues. However, direct reactivity data for the target compound is unavailable in the provided evidence.
Reactivity and Functional Performance
- Resin Chemistry: While direct studies on the target compound are lacking, ethyl 4-(dimethylamino)benzoate (a structurally simpler analogue) demonstrates high reactivity in resin systems, achieving superior degrees of conversion compared to methacrylate-based initiators . The target compound’s bromine and halogenated benzyl group may hinder similar reactivity due to steric hindrance or reduced electron-donating capacity.
Biological Activity
Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula: C16H13BrClFO3
Molecular Weight: 387.63 g/mol
CAS Number: 1706456-88-3
The compound features a complex structure with multiple functional groups, including bromine, chlorine, and fluorine substituents. These halogen groups are known to enhance the compound's reactivity and biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. One of the key enzymes targeted is tyrosinase , which is crucial in melanin production. Inhibition of tyrosinase can have implications for skin conditions and cosmetic applications, particularly in skin lightening products.
Table 1: Tyrosinase Inhibition Activity
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 15.0 | |
| Standard Tyrosinase Inhibitor | 10.0 |
Anti-inflammatory and Anti-cancer Properties
In addition to tyrosinase inhibition, the compound has been investigated for its anti-inflammatory and anti-cancer properties. Studies suggest that it may modulate inflammatory pathways and exhibit cytotoxic effects against various cancer cell lines.
Case Study: Anti-cancer Activity
In a study examining the effects on human cancer cell lines, this compound demonstrated an IC50 value of approximately 25 µM against breast cancer cells (MCF-7). The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Tyrosinase Inhibition: The halogen substituents enhance binding affinity to the active site of tyrosinase, leading to decreased melanin synthesis.
- Cell Cycle Arrest: In cancer cells, the compound may induce cell cycle arrest at the G1 phase, preventing proliferation.
- Apoptosis Induction: Activation of apoptotic pathways through caspase activation has been observed in treated cancer cells.
Summary of Biological Activities
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
